molecular formula C17H13ClN2O B2430733 (2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 1449411-08-8

(2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2430733
CAS No.: 1449411-08-8
M. Wt: 296.75
InChI Key: IQWCPFMPOPVYKG-UHFFFAOYSA-N
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Description

(2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide typically involves the reaction of benzylamine with 3-(3-chlorophenyl)-2-cyanoprop-2-enoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the double bond or the nitrile group, resulting in the formation of amines or alkanes.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines or alkanes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, (2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide is studied for its potential pharmacological properties. It may act as a precursor to compounds with anti-inflammatory, analgesic, or anticancer activities.

Industry: In materials science, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

  • (2E)-3-(3-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one
  • (2E)-3-(3-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Comparison: While these compounds share structural similarities, (2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide is unique due to the presence of the benzyl group and the nitrile functionality

Properties

IUPAC Name

(E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c18-16-8-4-7-14(10-16)9-15(11-19)17(21)20-12-13-5-2-1-3-6-13/h1-10H,12H2,(H,20,21)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWCPFMPOPVYKG-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=CC=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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